molecular formula C8H13NS B1489279 [(5-Ethylthiophen-3-yl)methyl](methyl)amine CAS No. 1508752-58-6

[(5-Ethylthiophen-3-yl)methyl](methyl)amine

Cat. No. B1489279
CAS RN: 1508752-58-6
M. Wt: 155.26 g/mol
InChI Key: HMBCIWIUQSYKQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(5-Ethylthiophen-3-yl)methylamine” is a chemical compound that belongs to the class of organic compounds known as thiophenes . Thiophenes are compounds containing a ring made up of one sulfur atom and four carbon atoms . They are aromatic and have a wide range of applications in industrial chemistry and material science .


Molecular Structure Analysis

The molecular structure of “(5-Ethylthiophen-3-yl)methylamine” likely includes a five-membered thiophene ring with an ethyl group at the 5-position and a methylamine group attached to the 3-position .

Scientific Research Applications

Pharmaceutical Synthesis

(5-Ethylthiophen-3-yl)methylamine is a compound that has shown promise in the synthesis of pharmaceuticals. Its thiophene core is a common motif in drugs due to its bioactive properties. This compound can be used to develop new medications with potential anti-inflammatory, anti-psychotic, and anti-cancer properties .

Organic Electronics

The electronic properties of thiophene derivatives make them suitable for use in organic electronics. This compound could be utilized in the development of organic semiconductors, which are essential for creating flexible electronic devices .

Material Science

In material science, (5-Ethylthiophen-3-yl)methylamine can contribute to the creation of novel materials with specific conductive or photovoltaic properties. This is particularly relevant for the development of new solar cell technologies .

Anti-Microbial Agents

Research has indicated that thiophene derivatives exhibit anti-microbial activity. As such, this compound could be pivotal in the design of new anti-microbial agents to combat resistant strains of bacteria and other pathogens .

Kinase Inhibition

Kinases are enzymes that play a crucial role in the regulation of cell functions. (5-Ethylthiophen-3-yl)methylamine may serve as a scaffold for the development of kinase inhibitors, which are important in the treatment of diseases like cancer .

Anti-Anxiety Medication

The structure of (5-Ethylthiophen-3-yl)methylamine suggests potential use in the development of anti-anxiety medications. Its modification could lead to compounds that interact with the central nervous system to produce calming effects .

Antioxidant Applications

Antioxidants play a vital role in protecting cells from oxidative stress. Thiophene derivatives, including (5-Ethylthiophen-3-yl)methylamine, could be explored for their antioxidant capabilities, which may have implications in preventing age-related diseases .

Estrogen Receptor Modulation

Compounds containing the thiophene nucleus have been associated with estrogen receptor modulating activity. This suggests that (5-Ethylthiophen-3-yl)methylamine could be used in the development of drugs that target estrogen receptors, which is significant for treatments in hormone-related conditions .

Future Directions

Thiophene derivatives are a focus of ongoing research due to their wide range of potential applications . Future research on “(5-Ethylthiophen-3-yl)methylamine” could explore its potential uses in various fields, such as medicinal chemistry or material science.

properties

IUPAC Name

1-(5-ethylthiophen-3-yl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NS/c1-3-8-4-7(5-9-2)6-10-8/h4,6,9H,3,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMBCIWIUQSYKQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CS1)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(5-Ethylthiophen-3-yl)methyl](methyl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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